
Mercury, chloro-2-propenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mercury, chloro-2-propenyl- is a chemical compound that has been widely used in scientific research due to its unique properties. This compound, also known as MCP, has been studied extensively in the fields of biochemistry and physiology. MCP is a potent inhibitor of enzymes that are involved in the synthesis of proteins, lipids, and nucleic acids.
Mécanisme D'action
Mercury, chloro-2-propenyl- inhibits the activity of enzymes by forming covalent bonds with the active site of the enzyme. This covalent bond prevents the enzyme from functioning properly, leading to a decrease in the synthesis of proteins, lipids, and nucleic acids. Mercury, chloro-2-propenyl- is a potent inhibitor of enzymes involved in the synthesis of DNA and RNA, making it a useful tool for studying the role of these molecules in biological processes.
Effets Biochimiques Et Physiologiques
Mercury, chloro-2-propenyl- has been shown to have a variety of biochemical and physiological effects. Inhibition of protein synthesis can lead to cell death and has been studied in the context of cancer research. Mercury, chloro-2-propenyl- has also been shown to inhibit the synthesis of lipids, which can lead to a decrease in membrane integrity and function. Inhibition of nucleic acid synthesis can lead to a decrease in DNA replication and RNA transcription, which can have a variety of downstream effects on cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
Mercury, chloro-2-propenyl- has several advantages for use in lab experiments. It is a potent inhibitor of enzymes involved in the synthesis of proteins, lipids, and nucleic acids, making it a useful tool for studying the role of these molecules in biological processes. However, Mercury, chloro-2-propenyl- is highly reactive and can easily polymerize, making it difficult to handle. It is also toxic and should be handled with care.
Orientations Futures
For research related to Mercury, chloro-2-propenyl- include the development of more stable analogs and the use of Mercury, chloro-2-propenyl- in drug discovery efforts.
Méthodes De Synthèse
Mercury, chloro-2-propenyl- can be synthesized by reacting acetylene with mercury (II) chloride in the presence of an acid catalyst. The reaction produces Mercury, chloro-2-propenyl- as a colorless liquid that is highly reactive and can easily polymerize. The synthesis of Mercury, chloro-2-propenyl- requires careful handling and should only be performed by trained professionals.
Applications De Recherche Scientifique
Mercury, chloro-2-propenyl- has been widely used in scientific research due to its ability to inhibit the activity of enzymes involved in the synthesis of proteins, lipids, and nucleic acids. This inhibition can lead to a variety of biochemical and physiological effects, which have been studied extensively in vitro and in vivo. Mercury, chloro-2-propenyl- has been used in research related to cancer, neurodegenerative diseases, and infectious diseases.
Propriétés
Numéro CAS |
14155-77-2 |
|---|---|
Nom du produit |
Mercury, chloro-2-propenyl- |
Formule moléculaire |
C3H5ClHg |
Poids moléculaire |
277.12 g/mol |
Nom IUPAC |
chloro(prop-2-enyl)mercury |
InChI |
InChI=1S/C3H5.ClH.Hg/c1-3-2;;/h3H,1-2H2;1H;/q;;+1/p-1 |
Clé InChI |
DAIUKGULVWUPOX-UHFFFAOYSA-M |
SMILES |
C=CC[Hg]Cl |
SMILES canonique |
C=CC[Hg]Cl |
Autres numéros CAS |
14155-77-2 |
Synonymes |
Mercury, chloro-2-propenyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



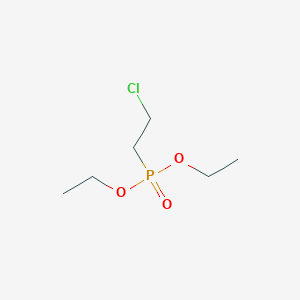

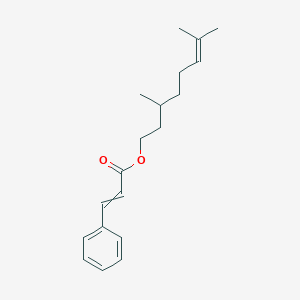
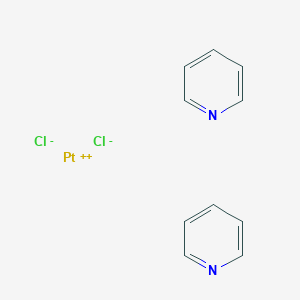
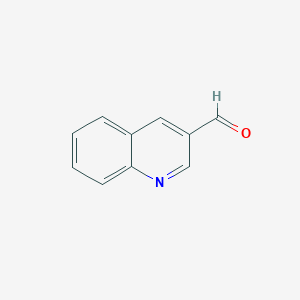
![[R-(R*,R*)]-tartaric acid, iron potassium salt](/img/structure/B83402.png)

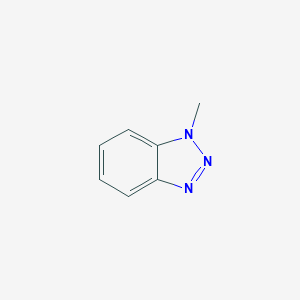
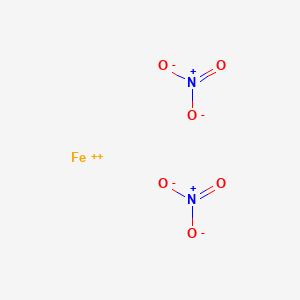

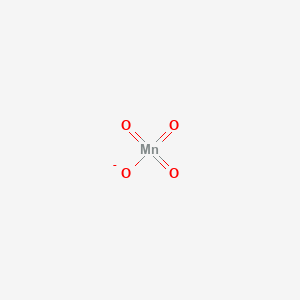
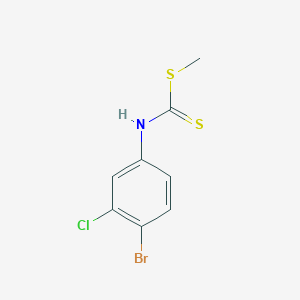
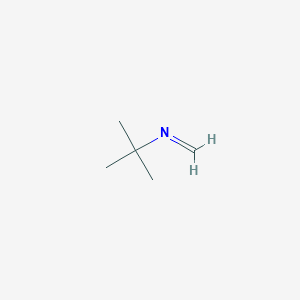
![2,4,5-Trioxa-1,3-dialuminabicyclo[1.1.1]pentane](/img/structure/B83418.png)